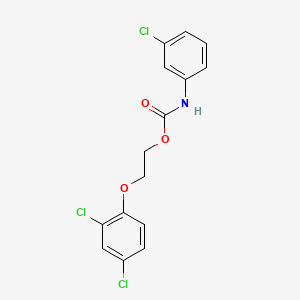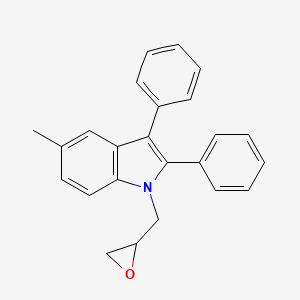![molecular formula C16H14INO3 B5199468 methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B5199468.png)
methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MIAM or MIBAM and has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of MIBAM involves the inhibition of certain enzymes that are involved in cancer cell proliferation. MIBAM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, MIBAM can induce the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and physiological effects
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate has been shown to have various biochemical and physiological effects. Studies have shown that MIBAM can induce apoptosis and cell cycle arrest in cancer cells. MIBAM has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation.
実験室実験の利点と制限
One of the major advantages of using MIBAM in lab experiments is its potential application in cancer research. MIBAM has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a promising candidate for the development of cancer therapies. However, one of the limitations of using MIBAM in lab experiments is its toxicity. MIBAM has been shown to have toxic effects on normal cells, which can limit its potential application in certain research areas.
将来の方向性
There are several future directions for the research on MIBAM. One of the directions is to investigate the potential application of MIBAM in combination with other drugs for cancer therapy. Another direction is to investigate the mechanism of action of MIBAM in more detail to identify potential targets for cancer therapy. Additionally, future research can focus on identifying ways to reduce the toxicity of MIBAM while maintaining its anticancer activity.
Conclusion
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate is a chemical compound that has potential applications in various fields of scientific research. Its anticancer activity and ability to induce apoptosis and cell cycle arrest make it a promising candidate for the development of cancer therapies. However, its toxicity can limit its potential application in certain research areas. Future research can focus on investigating the mechanism of action of MIBAM in more detail and identifying potential targets for cancer therapy.
合成法
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate can be synthesized using different methods. One of the most common methods involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride, which is then reacted with 3-amino-4-methylbenzoic acid to form MIBAM. Another method involves the reaction of 4-iodobenzamide with methyl 4-methylbenzoate in the presence of a base to form MIBAM.
科学的研究の応用
Methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate has potential applications in various fields of scientific research. One of the most promising applications of MIBAM is in the field of cancer research. Studies have shown that MIBAM can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MIBAM has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
特性
IUPAC Name |
methyl 3-[(4-iodobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-10-3-4-12(16(20)21-2)9-14(10)18-15(19)11-5-7-13(17)8-6-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDNVCDHOHRVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5199394.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)
![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
![(1-{[1-(7-fluoro-4-methyl-2-quinolinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5199450.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)
